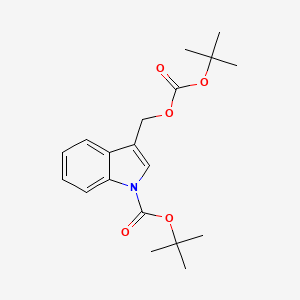

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related indole compounds, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, involves a simple and efficient three-step substitution reaction. The compound's structure is typically confirmed using methods such as 1H NMR, 13C NMR, IR, MS, alongside crystal structure data obtained via X-ray diffraction. This process reflects the general approach to synthesizing tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate and similar compounds, highlighting the importance of precise structural characterization in chemical synthesis (Yao et al., 2023).

Molecular Structure Analysis

The detailed molecular structure analysis of such compounds involves comparing the crystal structure data with the molecular crystal structure determined by density functional theory (DFT). This comparison is crucial for understanding the electronic properties and reactivity of the molecule. Studies on compounds like tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, which share functional groups with the target compound, utilize DFT to optimize the structure and reveal physicochemical properties, thus offering insights into the molecular structure analysis of tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate (Ma et al., 2023).

科学的研究の応用

Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin

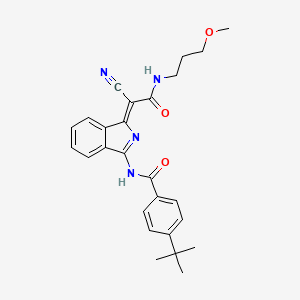

This compound has been utilized in the synthesis of derivatives that are deaza-analogues of the bis-indole alkaloid topsentin. These derivatives were screened against a panel of about 60 human tumor cell lines, where one compound exhibited moderate activity against specific lung cancer and CNS sub-panel cell lines, showcasing its potential in anticancer research (Carbone et al., 2013).

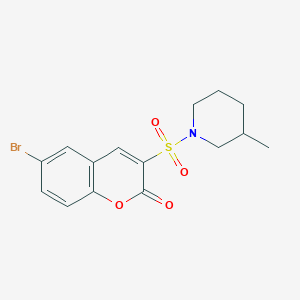

Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones

The compound has also been involved in the metal- and base-free conditions for the preparation of various quinoxaline-3-carbonyl compounds, demonstrating an eco-friendly approach to synthesizing bioactive natural products and synthetic drugs (Xie et al., 2019).

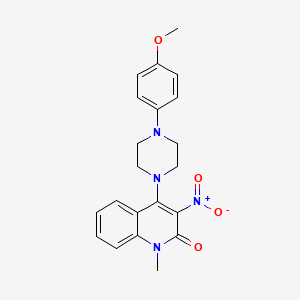

Preparation of Indoles and Oxindoles

Research has demonstrated the utility of tert-butoxycarbonyl-protected anilines for generating intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles, compounds of interest in the development of pharmaceuticals and research chemicals (Clark et al., 1991).

Selective Aerobic Oxidation Catalysis

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a similar compound, has been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, highlighting its role in facilitating specific oxidation reactions in organic synthesis (Shen et al., 2012).

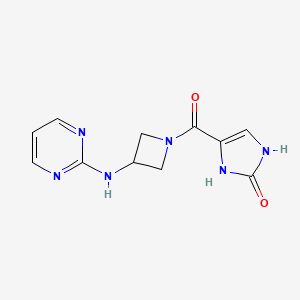

Antimicrobial and Hemolytic Assays

Cationic amphiphilic polymethacrylate derivatives, prepared by radical copolymerizations involving tert-butoxycarbonyl (Boc) protected monomers, were investigated for their antimicrobial and hemolytic activities. This research offers insight into the structure-activity relationship of these polymers, potentially leading to the development of new antimicrobial agents (Kuroda & DeGrado, 2005).

特性

IUPAC Name |

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-18(2,3)24-16(21)20-11-13(14-9-7-8-10-15(14)20)12-23-17(22)25-19(4,5)6/h7-11H,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQQDUFVMOTWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)